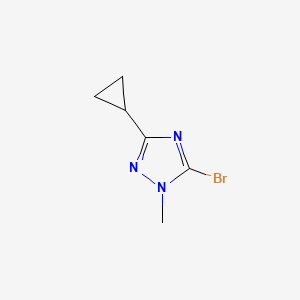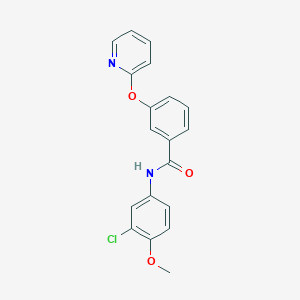
N-(3,4-dimethoxyphenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-Dimethoxyphenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide is a complex organic compound characterized by its unique structure and potential applications in various scientific fields. This compound features a phenyl ring substituted with two methoxy groups, a pyrimidinyl group with a methyl and a pyridinyl substituent, and an acetamide group linked through a sulfur atom.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 3,4-dimethoxyphenylamine and 2-methyl-6-(pyridin-2-yl)pyrimidin-4-thiol as the primary reactants.
Reaction Conditions: The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (60-80°C).
Catalysts: A coupling catalyst like copper(I) iodide (CuI) or palladium(II) acetate (Pd(OAc)_2) may be used to facilitate the reaction.
Industrial Production Methods:
Batch Process: The compound is synthesized in batches using the aforementioned synthetic route, with careful control of reaction parameters to ensure product purity and yield.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.
Types of Reactions:
Oxidation: The phenyl ring can undergo electrophilic aromatic substitution reactions, leading to the formation of various oxidized products.
Reduction: The pyrimidinyl group can be reduced to form a pyrimidinylamine derivative.
Substitution: The thioacetamide group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromyl chloride (CrO_2Cl_2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4) are used.
Substitution: Nucleophiles such as amines or alcohols are used, often in the presence of a base like triethylamine (Et_3N).
Major Products Formed:
Oxidation Products: Quinones, hydroquinones, and other oxidized phenyl derivatives.
Reduction Products: Pyrimidinylamine derivatives.
Substitution Products: Amides, thioamides, and other substituted acetamide derivatives.
科学研究应用
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand cellular processes and molecular interactions. Medicine: Industry: The compound is used in the manufacture of advanced materials and as an intermediate in chemical synthesis.
作用机制
The compound exerts its effects through specific molecular targets and pathways. It may interact with enzymes or receptors, leading to biological responses. The exact mechanism depends on the context of its application, whether in research or therapeutic use.
相似化合物的比较
N-(3,4-Dimethoxyphenyl)acetamide: Similar structure but lacks the pyrimidinyl and thio groups.
2-((2-Methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide: Similar structure but lacks the phenyl group.
Uniqueness: The presence of both the dimethoxyphenyl and pyrimidinyl groups in the same molecule makes this compound unique, providing it with distinct chemical and biological properties compared to its similar counterparts.
This detailed overview provides a comprehensive understanding of N-(3,4-dimethoxyphenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide, highlighting its synthesis, reactions, applications, and uniqueness
属性
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-(2-methyl-6-pyridin-2-ylpyrimidin-4-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3S/c1-13-22-16(15-6-4-5-9-21-15)11-20(23-13)28-12-19(25)24-14-7-8-17(26-2)18(10-14)27-3/h4-11H,12H2,1-3H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVEKYCKLGPEIOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)SCC(=O)NC2=CC(=C(C=C2)OC)OC)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(adamantan-1-yl)methyl]-4-methoxynaphthalene-1-sulfonamide](/img/structure/B2483705.png)
![3-benzyl-2-propyl-3H-thiochromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2483707.png)
![N-(4-chlorobenzyl)-2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2483711.png)



![3-methyl-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2483718.png)

![N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-4-(trifluoromethyl)benzamide](/img/structure/B2483720.png)
![4-fluoro-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide](/img/structure/B2483721.png)
amine hydrochloride](/img/structure/B2483722.png)
![N-(4-fluoro-1,3-benzothiazol-2-yl)-2-(phenylsulfanyl)-N-[(pyridin-2-yl)methyl]acetamide](/img/structure/B2483723.png)
![2-{[(4-acetylphenyl)amino]methylidene}-5-phenylcyclohexane-1,3-dione](/img/structure/B2483725.png)
